molecular formula C18H21NO7 B11145129 2-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

2-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11145129
M. Wt: 363.4 g/mol
InChI Key: CFLGRRJTMXNSRV-UHFFFAOYSA-N
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Description

2-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core with dimethoxy and methyl substitutions, an acetamido group, and a butanoic acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Dimethoxylation and methylation: The chromen-2-one core is then subjected to dimethoxylation and methylation reactions to introduce the methoxy and methyl groups at the desired positions.

    Acetylation: The resulting compound is acetylated using acetic anhydride to form the acetamido derivative.

    Butanoic acid addition: Finally, the acetamido derivative is reacted with butanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles (e.g., amines, thiols); often requires a catalyst or elevated temperature.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the acetamido group.

Scientific Research Applications

2-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering gene expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid: A structurally similar compound with a ureidopentanoic acid moiety instead of butanoic acid.

    (6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetic acid: Lacks the acetamido and butanoic acid groups but shares the chromen-2-one core.

Uniqueness

2-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21NO7

Molecular Weight

363.4 g/mol

IUPAC Name

2-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C18H21NO7/c1-5-12(17(21)22)19-16(20)7-11-9(2)10-6-14(24-3)15(25-4)8-13(10)26-18(11)23/h6,8,12H,5,7H2,1-4H3,(H,19,20)(H,21,22)

InChI Key

CFLGRRJTMXNSRV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)OC)OC)C

Origin of Product

United States

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